molecular formula C16H12F2N4O B2467510 N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866847-85-0

N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2467510
CAS No.: 866847-85-0
M. Wt: 314.296
InChI Key: LEDXXTOENOVBCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,1-Bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by two 3-fluorophenyl groups attached to the triazole ring at positions 1 and N, with a methyl group at position 5. The fluorine substituents on the phenyl rings enhance electronegativity and may influence metabolic stability and target binding interactions.

Properties

IUPAC Name

N,1-bis(3-fluorophenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N4O/c1-10-15(16(23)19-13-6-2-4-11(17)8-13)20-21-22(10)14-7-3-5-12(18)9-14/h2-9H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDXXTOENOVBCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)F)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, 3-fluorophenyl azide and 5-methyl-1H-1,2,3-triazole-4-carboxylic acid are used as starting materials.

    Amidation Reaction: The carboxylic acid group of the triazole is then converted to a carboxamide by reacting with an amine, such as 3-fluoroaniline, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent.

    Biological Studies: Used in the study of enzyme inhibition and receptor binding.

    Material Science: Investigated for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (R1, R2, R3) Triazole Isomer Key Properties/Data Source References
N,1-Bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide R1 = 3-F, R2 = 3-F, R3 = CH3 1,2,3-triazole High electronegativity; potential CNS activity N/A (Target)
N,1-Bis(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide R1 = 4-Br, R2 = 4-Br, R3 = CH3 1,2,3-triazole Larger halogen substituents; higher molecular weight
N,1-Bis(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide R1 = 4-F, R2 = 4-F, R3 = CH3 1,2,4-triazole Different triazole isomer; altered dipole
N,1-Bis(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide R1 = 3,4-diMe, R2 = 3,4-diMe, R3=CH3 1,2,3-triazole Methyl groups reduce electronegativity
1-(2-Ethoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide R1 = 2-OEt, R2 = 3-F, R3 = CH3 1,2,3-triazole Ethoxy group enhances solubility
5-Amino-N,1-bis(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide R1 = 4-OMe, R2 = 4-OMe, R3 = NH2 1,2,3-triazole Amino and methoxy groups increase H-bonding

Key Findings:

Triazole Isomerism : The 1,2,4-triazole isomer () exhibits distinct electronic properties due to altered nitrogen positioning, which may affect binding to biological targets like kinases or receptors.

Functional Group Additions: Ethoxy () or amino () groups introduce hydrogen-bonding sites, which may enhance solubility or target affinity.

Structural and Electronic Analysis

Crystallographic studies using SHELX programs () reveal that fluorine substituents contribute to planar triazole ring conformations, while bulkier groups (e.g., bromine) induce steric strain. The 1,2,3-triazole core’s dipole moment is sensitive to substituent positions, with 3-fluorophenyl groups favoring π-stacking interactions in biological systems.

Biological Activity

N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. Triazoles are known for their pharmacological applications, particularly in antimicrobial and anticancer therapies. This article explores the biological activity of this specific compound, highlighting its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C16H14F2N4O
  • Molecular Weight : 314.31 g/mol

This compound features a triazole ring substituted with two fluorophenyl groups and a carboxamide functional group, which contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Triazole Ring : This can be achieved through a click chemistry approach using azides and alkynes.
  • Substitution Reactions : The introduction of the fluorophenyl groups is performed via nucleophilic substitution reactions.

Anticancer Activity

Research indicates that compounds with triazole scaffolds exhibit significant anticancer properties. For instance:

  • Cell Viability Assays : Studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays.
Cell LineIC50 (µM)
HCT1165.6
MCF-77.2
A5496.8

These results suggest that the compound may inhibit cell proliferation effectively.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example:

  • Minimum Inhibitory Concentration (MIC) Testing : The MIC values were evaluated using broth microdilution methods.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These findings indicate potential for development as an antimicrobial agent.

The mechanism by which this compound exerts its biological effects includes:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through mitochondrial pathways.
  • Inhibition of Key Enzymes : It may inhibit enzymes involved in cell proliferation and survival pathways.

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:

  • Case Study on Leukemia Treatment : A derivative similar to this compound was tested in a clinical trial for treating acute myeloid leukemia (AML), showing promising results in reducing tumor burden.
  • Antifungal Applications : Another study demonstrated that triazole derivatives effectively inhibited Candida species growth in vitro, suggesting potential use in antifungal therapies.

Q & A

Q. What analytical strategies validate multi-step synthesis intermediates?

  • Stepwise Monitoring :
  • TLC (Rf tracking) for rapid progress checks.
  • ¹H NMR for regiochemical confirmation (e.g., triazole proton singlet at δ 8.1–8.3 ppm).
  • HRMS to detect undesired byproducts (e.g., dimerization).
  • Critical Step : Azide intermediate stability is confirmed via FTIR (azide peak at ~2100 cm⁻¹) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.